molecular formula C5H2ClF3O2S2 B2771908 5-(trifluoromethyl)thiophene-3-sulfonyl chloride CAS No. 1034047-33-0

5-(trifluoromethyl)thiophene-3-sulfonyl chloride

Cat. No.: B2771908
CAS No.: 1034047-33-0
M. Wt: 250.63
InChI Key: WPNKLVLVSSHXED-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C5H2ClF3O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group.

Safety and Hazards

These compounds are typically classified as hazardous. They may cause skin corrosion or irritation and serious eye damage or eye irritation . It’s important to handle these compounds with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of bioactive compounds and in the modification of biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNKLVLVSSHXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034047-33-0
Record name 5-(trifluoromethyl)thiophene-3-sulfonyl chloride
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